molecular formula C10H8F3NO3 B1362275 Methyl 6-(trifluoromethyl)nicotinoylacetate CAS No. 386704-15-0

Methyl 6-(trifluoromethyl)nicotinoylacetate

Cat. No.: B1362275
CAS No.: 386704-15-0
M. Wt: 247.17 g/mol
InChI Key: YXRIRKKHNGRGRZ-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)nicotinoylacetate is a chemical compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound is known for its unique trifluoromethyl group attached to the nicotinoylacetate moiety, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(trifluoromethyl)nicotinoylacetate typically involves the reaction of 6-(trifluoromethyl)nicotinic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trifluoromethyl)nicotinoylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(trifluoromethyl)nicotinoylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(trifluoromethyl)nicotinoylacetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(trifluoromethyl)nicotinoylacetate is unique due to the presence of both the trifluoromethyl and ester groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-oxo-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c1-17-9(16)4-7(15)6-2-3-8(14-5-6)10(11,12)13/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRIRKKHNGRGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379633
Record name methyl 6-(trifluoromethyl)nicotinoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386704-15-0
Record name methyl 6-(trifluoromethyl)nicotinoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-(trifluoromethyl)nicotinoylacetate
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